Sodium phosphide
Description
Contextual Significance and Fundamental Role in Chemical Synthesis
The fundamental role of sodium phosphide (B1233454) in chemical synthesis stems from its nature as a potent source of the phosphide anion (P³⁻). wikipedia.org This high reactivity allows it to serve as a key building block for introducing phosphorus into other molecules. Due to its flammability and toxicity, it is frequently prepared and used in situ, meaning it is generated within the reaction mixture and consumed immediately. wikipedia.orgchemeurope.com
A significant application of sodium phosphide is in the synthesis of other phosphide compounds, particularly semiconductors. For instance, indium phosphide (InP), a crucial material in high-frequency electronics and laser diodes, can be produced by reacting in-situ generated this compound with indium(III) chloride. wikipedia.orgamericanelements.com The phosphide reagent is formed from sodium metal and white phosphorus and then immediately reacts with the indium salt. wikipedia.org
Reaction to form Indium Phosphide: Na₃P + InCl₃ → InP + 3NaCl wikipedia.org
This compound is also instrumental in organophosphorus chemistry. It reacts with electrophiles, such as chlorosilanes, to create silylated phosphines. wikipedia.orgrsc.org A notable example is the synthesis of tris(trimethylsilyl)phosphane, P(SiMe₃)₃, a soluble and less hazardous liquid alternative to the highly toxic phosphine (B1218219) gas (PH₃). wikipedia.org This conversion makes the phosphide moiety more manageable for subsequent reactions in organic solvents. rsc.org
Furthermore, this compound finds commercial use as a catalyst, often in conjunction with other metal phosphides like zinc phosphide and aluminum phosphide, for the production of polymers. nih.govchemeurope.com
Historical Trajectories and Milestones in this compound Discovery and Characterization
The history of this compound dates back to the mid-19th century. Its discovery and subsequent characterization have evolved significantly, driven by the need for safer and more efficient synthetic methods.
The first documented preparation of this compound was reported by the French researcher Alexandre Baudrimont around 1864. wikipedia.orgchemeurope.com He synthesized the compound by treating molten sodium with phosphorus pentachloride. wikipedia.org
Baudrimont's Original Synthesis Reaction: 8 Na(l) + PCl₅ → 5NaCl + Na₃P sciencemadness.org
Since this initial discovery, numerous other synthetic routes have been developed. Early methods often required harsh conditions, such as reacting white phosphorus with sodium in an autoclave at 150 °C for several hours. wikipedia.orgchemeurope.com Another high-temperature approach involves heating the elements under vacuum through a series of increasing temperatures, culminating at 480 °C. chemeurope.com
A significant milestone in its synthesis was the development of methods that could proceed under ambient conditions. Researchers found that using a catalyst, such as naphthalene (B1677914), could facilitate the reaction between sodium and phosphorus at room temperature. chemeurope.comrsc.org Naphthalene acts as an electron transfer agent, bridging the sodium and phosphorus to enable the reaction without the need for high temperatures. chemeurope.com These advancements in synthesis reflect the compound's continued importance and the ongoing efforts to improve its accessibility for chemical applications.
Table 2: Historical Milestones in this compound Research
| Date | Milestone | Researcher/Group | Description |
| Mid-19th Century | First reported preparation | Alexandre Baudrimont | Synthesized Na₃P by reacting molten sodium with phosphorus pentachloride. wikipedia.orgsciencemadness.org |
| 20th Century | High-temperature synthesis | Various | Development of methods using autoclaves or vacuum heating to combine elemental sodium and phosphorus. wikipedia.orgchemeurope.com |
| Late 20th/21st Century | Catalytic synthesis | Various | Use of catalysts like naphthalene to enable the synthesis of Na₃P at ambient temperatures. chemeurope.comrsc.org |
| Contemporary | In-situ generation for nanomaterials | Various | Widespread use of in-situ generated Na₃P for the synthesis of semiconductor nanoparticles like InP. wikipedia.orgchemeurope.com |
Structure
2D Structure
Properties
CAS No. |
12058-85-4 |
|---|---|
Molecular Formula |
Na3P |
Molecular Weight |
99.94307 g/mol |
IUPAC Name |
trisodium;phosphorus(3-) |
InChI |
InChI=1S/3Na.P/q3*+1;-3 |
InChI Key |
FHHBFSHDCCEUKM-UHFFFAOYSA-N |
SMILES |
[Na+].[Na+].[Na+].[P-3] |
Canonical SMILES |
[Na+].[Na+].[Na+].[P-3] |
Color/Form |
Red solid Gray hexagonal crystals |
density |
1.74 g/cu cm |
melting_point |
650 °C |
Other CAS No. |
12058-85-4 |
physical_description |
Sodium phosphide appears as a red solid. |
solubility |
Reacts with wate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium Phosphide
Direct Elemental Combination Routes
The direct reaction of sodium metal with elemental phosphorus is a fundamental approach to synthesizing sodium phosphide (B1233454). Modern advancements have refined this method to enhance safety, control, and efficiency.
High-Temperature and Autoclave Synthesis Protocols
High-temperature methods are a direct route to producing sodium phosphide by reacting the constituent elements. One common approach involves the use of an autoclave. In a typical procedure, sodium and phosphorus are heated in an autoclave at 150 °C for 5 hours. wikipedia.orgacemap.infogoogle.comgoogleapis.com This controlled environment of high pressure and temperature facilitates the direct combination of the elements.
Alternatively, the synthesis can be conducted at atmospheric pressure by employing a temperature gradient. wikipedia.orgacemap.infogoogle.comgoogleapis.com This technique generates non-volatile intermediate phases of this compound (NaₓP, where x < 3), which then further react with sodium to form the final Na₃P product. wikipedia.orggoogle.comgoogleapis.com Another high-temperature protocol involves heating stoichiometric mixtures of sodium and red phosphorus in sealed tantalum ampoules. The process includes heating to 700 °C, followed by annealing at 500 °C and a final reheating step at 400 °C to ensure homogeneity. d-nb.info A vacuum-based method also exists, where the reactants are heated in stages: 30 minutes at 170 °C, 30 minutes at 350 °C, and finally 5 hours at 480 °C. chemeurope.com
| Method | Temperature Profile | Duration | Pressure | Key Features | Reference(s) |
| Autoclave Synthesis | 150 °C | 5 hours | Elevated | Direct reaction in a sealed vessel. | wikipedia.orgacemap.infogoogle.comgoogleapis.com |
| Temperature Gradient | Gradient to generate NaₓP phases | - | Atmospheric | Avoids high pressure by forming intermediates. | wikipedia.orgacemap.infogoogle.comgoogleapis.com |
| Tantalum Ampoule | 700°C -> 500°C -> 400°C | > 61 hours | Sealed | Ensures high purity and homogeneity. | d-nb.info |
| Vacuum Heating | 170°C -> 350°C -> 480°C | ~6 hours | Vacuum | Staged heating to control the reaction. | chemeurope.com |
Mechanochemical Synthesis Approaches for Enhanced Reactivity and Efficiency
Mechanochemical synthesis offers a solvent-free, efficient, and often room-temperature alternative to traditional methods. researchgate.netmdpi.com This technique utilizes mechanical energy, typically from ball milling, to induce chemical reactions between solid reactants. researchgate.netresearchgate.net The process can enhance reactivity by increasing surface area and creating structural defects in the reactants. researchgate.net
This compound has been effectively used as a solid-state phosphorus source in mechanochemical synthesis. acs.orgbeilstein-journals.orgbeilstein-journals.org For instance, the reaction of Na₃P with cyanuric chloride in a ball mill produces graphitic phosphorus-linked carbon nitride (g-PCN) materials. chemrxiv.orgresearchgate.net This approach is significantly milder than conventional high-temperature furnace methods. beilstein-journals.orgresearchgate.net The benefits of mechanochemistry include simplicity, high yields, reduced reaction times, and scalability. researchgate.net
| Reactants | Milling Conditions | Product | Advantages | Reference(s) |
| This compound (Na₃P), Cyanuric Chloride | Vibrational Ball Mill, 30 Hz, 90 min, Argon atm. | Graphitic phosphorus-linked carbon nitride (g-PCN) | Milder conditions, shorter reaction time, solvent-free. | beilstein-journals.orgchemrxiv.orgresearchgate.net |
| This compound (Na₃P), Trichloroheptazine | Vibrational Ball Mill, 30 Hz, 90 min, Argon atm. | Phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN) | Room temperature, avoids bulk solvent, affords novel material. | beilstein-journals.org |
| Nickel Chloride, this compound (Na₃P) | - | Ultrasmall Nickel Phosphide Nanoparticles (< 3 nm) | Excellent solid-state phosphorus source, low-temperature. | acs.org |
Catalyzed Synthesis utilizing Electron-Transfer Reagents (e.g., Naphthalene)
To circumvent the need for high temperatures, catalyzed synthesis routes have been developed. These methods often employ an electron-transfer agent, such as naphthalene (B1677914), to facilitate the reaction at or near ambient conditions. wikipedia.orgacemap.infochemeurope.com The naphthalene forms a soluble sodium naphthalenide radical anion, which then acts as an electron bridge, reducing the phosphorus and promoting the formation of this compound. wikipedia.orgacemap.infochemeurope.com
This approach is particularly useful for the in-situ generation of Na₃P for subsequent reactions. researchgate.net For example, Na₃P can be prepared by reacting red phosphorus with sodium metal in dimethoxyethane (DME) in the presence of a catalytic amount (e.g., 10 mol%) of naphthalene. researchgate.netrsc.org This method is advantageous as it avoids the hazards of handling the highly pyrophoric Na₃P directly. wikipedia.orgchemeurope.com
| Catalyst/Reagent | Solvent | Reactants | Key Feature | Reference(s) |
| Naphthalene | Dimethoxyethane (DME) | Sodium, Red Phosphorus | Forms soluble sodium naphthalenide to reduce phosphorus. | wikipedia.orgresearchgate.netrsc.org |
| Naphthalene | - | Sodium, Phosphorus | Allows reaction to proceed at ambient conditions. | chemeurope.com |
Solution-Phase Preparation Techniques
Preparing this compound in a solution phase allows for greater control over reactivity and facilitates its use in subsequent synthetic steps without isolation.
In-Situ Generation Strategies for Controlled Reactivity
Due to its high reactivity, flammability, and toxicity, this compound is frequently prepared and used in situ. wikipedia.orgacemap.infogoogleapis.comchemeurope.com This strategy involves generating the compound directly in the reaction vessel where it will be consumed, thereby minimizing handling risks. wikipedia.orghse.gov.uk
A prominent application of in-situ generated Na₃P is in the synthesis of other phosphorus-containing compounds. For instance, indium phosphide (InP), a semiconductor material, can be produced by reacting indium(III) chloride with Na₃P that is generated in situ from sodium metal and white phosphorus in a suitable solvent like N,N'-dimethylformamide. wikipedia.org Similarly, the synthesis of silyl-substituted phosphanides involves the in-situ formation of Na₃P from sodium and red phosphorus in DME, followed by the addition of a chlorosilane. rsc.org This one-pot procedure provides a convenient route to various phosphide derivatives. rsc.orgresearchgate.net
| Precursors | Solvent | Subsequent Reactant | Final Product | Reference(s) |
| Sodium, White Phosphorus | N,N'-dimethylformamide | Indium(III) chloride | Indium Phosphide (InP) | wikipedia.org |
| Sodium, Red Phosphorus, Naphthalene | Dimethoxyethane (DME) | SiCl₄ | Na[P(SiCl₃)₂] | rsc.org |
| Sodium, Phosphorus, Naphthalene | Organic Solvents | t-Butyl alcohol, Alkyl halide | Monoalkyl phosphines | researchgate.net |
Solvent Selection and Its Influence on Reaction Outcomes (e.g., Dimethoxyethane)
The choice of solvent is critical in solution-phase synthesis, as it can significantly influence reaction rates, yields, and the nature of the products formed. For the synthesis of this compound and its derivatives, 1,2-dimethoxyethane (B42094) (DME) is a frequently utilized solvent. researchgate.netrsc.orgrsc.org
DME is effective in solvating the sodium cation and facilitates the electron transfer process, particularly in naphthalene-catalyzed reactions. researchgate.netrsc.org Its use is crucial in the synthesis of tris(trimethylsilyl)phosphine, which is prepared on a large scale from red phosphorus, sodium, and chlorotrimethylsilane (B32843) in DME. rsc.org The reaction of Na₃P with various chlorosilanes in DME has been studied extensively, demonstrating that the solvent choice allows for the selective formation of different silylphosphide species. rsc.org For example, the reaction with Ph₃SiCl in DME yields bis(triphenylsilyl)phosphide, highlighting the solvent's role in controlling the extent of silylation. rsc.org
| Solvent | Synthetic Context | Influence/Role | Reference(s) |
| 1,2-Dimethoxyethane (DME) | Naphthalene-catalyzed synthesis of Na₃P | Facilitates electron transfer; solvates sodium ions. | researchgate.netrsc.org |
| 1,2-Dimethoxyethane (DME) | In-situ generation and subsequent silylation | Enables one-pot synthesis of silylphosphides; influences product selectivity. | rsc.orgrsc.org |
| N,N'-dimethylformamide (DMF) | In-situ generation for InP synthesis | Provides a medium for the reaction of Na₃P with indium salts. | wikipedia.orgchemeurope.com |
Precursor Conversion Strategies (e.g., from Phosphorus Pentachloride)
A significant pathway for the synthesis of this compound involves the conversion of phosphorus-containing precursors, a method that leverages the reactivity of these compounds with a reducing agent, typically an alkali metal. Among these, the use of phosphorus pentachloride (PCl₅) stands out as a historically important and illustrative example of this synthetic approach.
8 Na(l) + PCl₅ → Na₃P + 5 NaCl wikipedia.orgchemeurope.com
In this reaction, molten sodium acts as a potent reducing agent, while phosphorus pentachloride serves as the phosphorus source. The reaction yields this compound and sodium chloride as the primary products.
While the use of phosphorus pentachloride demonstrates a viable precursor conversion strategy, various other phosphorus-containing compounds can also be employed in the synthesis of metal phosphides. These methods often involve the reaction of a phosphorus source with a metal precursor at elevated temperatures or under specific reaction conditions to induce the formation of the desired phosphide. For instance, the synthesis of iron phosphide (FeP) nanoparticles can be achieved by the successive conversion of β-FeOOH nanoneedles through treatment with tri-n-octylphosphine (TOP). nih.gov Similarly, trioctylphosphine (B1581425) is a versatile precursor for converting various transition metal nanoparticles into their respective phosphides. researchgate.net
The general principle of these precursor conversion strategies involves the chemical transformation of a phosphorus-containing starting material into the desired phosphide through a reaction with a suitable metal source. The choice of precursor and reaction conditions plays a crucial role in determining the composition, purity, and morphology of the final this compound product.
Below is a data table summarizing the seminal precursor conversion method for this compound synthesis.
| Reactants | Product(s) | Reaction Conditions | Reference |
| Molten Sodium (Na) | This compound (Na₃P) | Not specified in detail, involves reacting molten sodium with the precursor. | wikipedia.orgchemeurope.comtaylorandfrancis.com |
| Phosphorus Pentachloride (PCl₅) | Sodium Chloride (NaCl) |
It is important to note that due to the hazardous nature of the reactants and products, the synthesis of this compound is often performed in situ, meaning it is generated and used immediately within the same reaction vessel without isolation. wikipedia.org This approach mitigates risks associated with handling and storing the highly reactive and toxic this compound.
Elucidation of Sodium Phosphide S Structural Chemistry and Solid State Behavior
Crystallographic Characterization and Polymorphism
The crystal structure of sodium phosphide (B1233454) has been a subject of reinvestigation, leading to a more precise understanding of its atomic arrangement. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key aspect of its solid-state behavior. tulane.edu While a high-temperature phase of Na₃P has been suggested, it has not been isolated or characterized. d-nb.info
Historically, Na₃P was believed to adopt the Na₃As-type structure. d-nb.infotum.de However, more recent and detailed investigations have revealed that Na₃P actually crystallizes in the Cu₃P-type structure. d-nb.inforesearchgate.net This revised model is analogous to the structure of sodium arsenide (Na₃As) and is described by a larger unit cell than previously thought. d-nb.info The initial structural model, proposed by Brauer and Zintl, described the structure with planar sheets of alternating sodium and phosphorus atoms. d-nb.inforesearchgate.net Subsequent studies found discrepancies in powder X-ray diffraction patterns, which led to the re-evaluation and confirmation of the Cu₃P-type structure through single-crystal X-ray diffraction. d-nb.infoacs.org This newer model accounts for the corrugated nature of the sodium and phosphorus layers, which were previously constrained to be planar. d-nb.inforesearchgate.net
The reinvestigation of sodium phosphide's crystal structure led to the assignment of a new space group and refined lattice parameters. The earlier model placed Na₃P in the hexagonal space group P6₃/mmc. d-nb.infomaterialsproject.org However, the more accurate Cu₃P-type structure is described by the hexagonal space group P6₃cm. d-nb.inforesearchgate.net This change in space group reflects a reduction in symmetry. d-nb.info
The updated crystallographic data indicates a larger unit cell. While the older model reported lattice parameters of approximately a = 4.9512 Å and c = 8.7874 Å, the revised model established lattice parameters of approximately a = 8.61224 Å and c = 8.81949 Å. d-nb.inforesearchgate.net This larger unit cell is a direct consequence of the more complex and accurate description of the atomic arrangement in the Cu₃P-type structure. d-nb.info
| Structural Model | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|
| Former Model (Na₃As-type) | P6₃/mmc | 4.9512 | 8.7874 | d-nb.inforesearchgate.net |
| Revised Model (Cu₃P-type) | P6₃cm | 8.61224 | 8.81949 | d-nb.inforesearchgate.net |
Reinvestigation of Crystal Structure Models (e.g., Cu3P-type vs. Na3As-type)
Local Coordination Environment and Interatomic Bonding Analysis
The arrangement of atoms at the local level and the nature of the chemical bonds between them are fundamental to understanding the properties of this compound.
In the solid-state structure of Na₃P, the phosphorus atoms are found in a unique coordination environment. Each phosphorus atom is surrounded by five sodium atoms, forming a trigonal bipyramidal geometry. d-nb.inforesearchgate.net This results in a pentacoordinate phosphorus center. wikipedia.org These PNa₅ trigonal bipyramids are not isolated; they are connected at their corners to form layers within the crystal structure. d-nb.infotum.deresearchgate.net When considering a slightly larger coordination sphere, each phosphorus atom is surrounded by a total of eleven sodium atoms, forming a distorted, six-times capped trigonal bipyramid. d-nb.infotum.deresearchgate.net
Analysis of Phosphorus Coordination Polyhedra (e.g., Pentacoordinate Centers)
Advanced Spectroscopic and Diffraction Techniques for Structural Probing
A combination of advanced analytical techniques has been instrumental in elucidating the precise crystal structure of this compound. Powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SC-XRD) have been the primary methods used to differentiate between the Na₃As-type and Cu₃P-type structural models. d-nb.infotum.de Rietveld refinement of PXRD data provided a better fit for the P6₃cm space group compared to the P6₃/mmc space group. d-nb.inforesearchgate.net
Furthermore, solid-state nuclear magnetic resonance (NMR) spectroscopy, specifically ²³Na and ³¹P MAS NMR, has been employed to confirm the local coordination environments and support the revised crystal structure. researchgate.netacs.orgresearchgate.net These advanced techniques, in conjunction with computational methods like density functional theory (DFT) calculations, have provided a comprehensive and detailed picture of the structural chemistry of this compound. acs.orgarxiv.org
Powder and Single-Crystal X-ray Diffraction (PXRD, SCXRD)
Initial investigations into the crystal structure of this compound using powder X-ray diffraction (PXRD) revealed discrepancies with the previously accepted Na₃As-type structure. d-nb.info While the compound was thought to crystallize in a hexagonal motif, additional reflections in the PXRD patterns suggested a more complex arrangement. d-nb.infoacemap.info
Subsequent studies employing both PXRD and single-crystal X-ray diffraction (SCXRD) led to a significant re-evaluation of Na₃P's crystal structure. d-nb.info It was determined that Na₃P actually crystallizes in the Cu₃P type, which is analogous to Na₃As and is described by a larger unit cell. d-nb.info The space group was revised from P6₃/mmc to P6₃cm. d-nb.info This newer model accounts for the previously unexplained reflections and indicates a corrugated arrangement of NaP sheets. d-nb.info The high-purity synthesis of Na₃P was crucial for obtaining accurate diffraction data. d-nb.info
Table 1: Comparison of Na₃P Crystal Structure Models
| Feature | Previous Model (Brauer and Zintl) | Revised Model |
| Space Group | P6₃/mmc | P6₃cm |
| Unit Cell | a = 4.9512(5) Å, c = 8.7874(13) Å | a = 8.61224(10) Å, c = 8.81949(10) Å |
| Structural Analogy | Na₃As type | Cu₃P type |
| Key Difference | Simpler hexagonal motif | Larger unit cell with corrugated NaP sheets |
This table provides a summary of the evolution of the crystallographic understanding of this compound.
Single-crystal X-ray diffraction data has been foundational in refining the atomic positions and confirming the complex structure of Na₃P. wikipedia.org These detailed structural analyses have been critical for understanding the properties and reactivity of this compound.
Solid-State Nuclear Magnetic Resonance (MAS NMR) Spectroscopy (e.g., ³¹P, ²³Na)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has provided further insights into the local atomic environments in this compound and related materials.
³¹P MAS NMR studies have been employed to characterize the phosphorus environments. beilstein-journals.orgresearchgate.net In studies of materials synthesized using Na₃P, such as phosphorus-bridged heptazine-based carbon nitrides, ³¹P MAS NMR revealed broad resonances, indicating a largely amorphous phase with various phosphate (B84403) and phosphite-like environments. beilstein-journals.org For instance, a broad resonance around -8.9 ppm was observed, with a sharper peak at 0.9 ppm attributed to residual phosphate. beilstein-journals.org Upon annealing, these resonances shifted, suggesting structural rearrangements. beilstein-journals.org While computed ³¹P NMR spectra for different Na₃P crystal structures show little anisotropy, making it a less definitive tool for distinguishing between them, it is crucial for identifying phosphorus-containing species. researchgate.net
²³Na MAS NMR is particularly useful for probing the sodium environments. researchgate.net The revised crystal structure of Na₃P (space group P6₃cm) implies four crystallographically independent sodium sites, each with distinct quadrupolar coupling constants and asymmetry parameters. researchgate.net Comparing experimental ²³Na MAS NMR spectra of sodiated phosphorus anodes with simulations for different Na₃P structures showed significantly better agreement with the P6₃cm model. researchgate.net This confirms the formation of this specific Na₃P phase in sodium-ion battery applications. researchgate.net Dipolar dephasing experiments, such as ³¹P{²³Na} rotational echo double resonance (REDOR), have been used to study the connectivity and spatial distribution of sodium cations with respect to the phosphate backbone in sodium phosphate glasses. rsc.orgunt.edu
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the first few atomic layers of a material. beilstein-journals.orgbris.ac.uk For materials synthesized using this compound, XPS has been instrumental in confirming the incorporation of phosphorus and understanding its bonding environment. beilstein-journals.orgresearchgate.net
In the analysis of phosphorus-bridged heptazine-based carbon nitrides, XPS confirmed the preservation of the heptazine structure and the presence of C=N bonds. beilstein-journals.org While core-level XPS can be of limited use in differentiating between very similar phosphate compounds, the valence band region of the XPS spectrum is highly sensitive to subtle differences in the chemical structure and can distinguish between different forms of sodium phosphates. aip.org Seminal studies on sodium phosphates established benchmark peak assignments for different oxygen environments, such as bridging and non-bridging oxygens, which are critical for interpreting the XPS spectra of phosphate-based materials. rsc.org
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful tool for investigating the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. While specific Raman data for pure Na₃P is not extensively detailed in the provided context, the technique is widely applied to phosphate materials. usra.edushareok.orgingentaconnect.com
Studies on various sodium phosphate compounds demonstrate that Raman spectroscopy can effectively discriminate between different phosphate phases. usra.eduresearchgate.net For example, the symmetric stretching mode of the phosphate group gives rise to a prominent band whose position shifts depending on the specific compound. usra.edu Temperature-dependent Raman studies on Na₃PO₄ have shown changes in the spectra corresponding to phase transitions, with sharp multiplets at lower temperatures broadening at higher temperatures, indicative of increased disorder. shareok.orgresearchgate.net In the context of materials derived from this compound, Fourier-transform infrared (FTIR) spectroscopy, a complementary vibrational technique, has been used to identify characteristic vibrational modes, such as the heptazine breathing mode in carbon nitride structures. beilstein-journals.org
Electron Energy Loss Spectroscopy (EELS) for Elemental and Bonding Information
Electron Energy Loss Spectroscopy (EELS), often performed in a scanning transmission electron microscope (STEM), provides information about the elemental composition and electronic structure of a material at high spatial resolution. beilstein-journals.orgresearchgate.net
In the investigation of phosphorus-linked carbon nitrides synthesized from Na₃P, STEM-EELS was used to map the distribution of elements. beilstein-journals.orgresearchgate.net The analysis showed that phosphorus was incorporated into the material, and its concentration increased upon annealing, while remaining somewhat localized. beilstein-journals.org This technique is crucial for confirming that the desired elemental modifications have occurred at the nanoscale. beilstein-journals.org
Exploration of Non-Stoichiometric and Related Binary this compound Phases
Beyond the well-known stoichiometric compound Na₃P, the sodium-phosphorus system encompasses a range of other binary compositions and non-stoichiometric phases.
Five other binary compositions of sodium and phosphorus have been identified: NaP, Na₃P₇, Na₃P₁₁, NaP₇, and NaP₁₅. acemap.infowikipedia.org The existence of these varied phases highlights the rich chemistry of the Na-P system. The synthesis of Na₃P can sometimes proceed through the formation of non-volatile NaₓP phases (where x < 3), which then further react with sodium. acemap.infowikipedia.org
The study of non-stoichiometric phases is particularly relevant in materials science and battery applications. For instance, in the broader context of sodium-containing phosphates, non-stoichiometric variations are common. The NASICON (Na Super Ionic Conductor) family of materials, for example, exhibits significant non-stoichiometry through mechanisms like Si/P substitution, Zr/Na substitution, and deficiencies in zirconium and oxygen. aimspress.com Similarly, numerous synthetic alluaudite-type phosphates containing sodium exhibit non-stoichiometric compositions, which influence their properties. iucr.org In the Na₃PO₄-Mg₃(PO₄)₂ binary system, new ternary oxide phases and solid solutions have been identified, demonstrating the formation of complex, non-stoichiometric compounds at high temperatures. researchgate.net The investigation of the Na₃PO₄-FePO₄ binary system has also led to the discovery of new intermediate phosphate compounds, such as Na₃Fe₃(PO₄)₄. researchgate.net
This exploration of different stoichiometries is crucial for discovering new materials with tailored properties for various technological applications.
Electronic Structure and Theoretical Computational Studies of Sodium Phosphide
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the properties of sodium phosphide (B1233454) and related materials. beilstein-journals.orgnih.gov These computational approaches allow for the determination of energies, geometries, and harmonic force fields of different conformations. acs.org For instance, DFT calculations have been used to investigate the structure and inversion barrier of sodium phosphide, with optimized geometries for planar and non-planar structures determined at various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2 and MP3). researchgate.net
DFT has also been applied to study more complex systems involving sodium and phosphorus, such as sodium dimethyl phosphate (B84403) (NaDMP), which serves as a model for the DNA phosphate group. acs.org In the context of materials science, DFT calculations are crucial for understanding the structural and thermodynamic properties of sodium-containing phosphate materials used as cathodes in sodium-ion batteries. researchgate.net The projector augmented wave (PAW) method, often used in conjunction with DFT, has been employed to study the local and electronic structures of sodium vanadium phosphate-fluoride materials. acs.org Furthermore, DFT is used to gain insights into the bonding and thermodynamic stability of related compounds like sodium phosphaethynolate. ethz.ch
Prediction and Analysis of Electronic Band Structures and Band Gaps
Theoretical calculations are a powerful tool for predicting the electronic band structure and band gap of materials like this compound. The Materials Project, for example, reports a calculated band gap of 0.403 eV for hexagonal Na₃P (space group P6₃/mmc). materialsproject.org It is important to note that band gaps computed with common exchange-correlation functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are often underestimated. materialsproject.org
The electronic structure of this compound is characterized by its hexagonal crystal structure, which influences the arrangement of its electronic bands. chemeurope.comwikipedia.org Studies on related sodium-containing phosphate materials, such as NaTi₂(PO₄)₃, have shown that a wide band gap can be beneficial for applications like solid-state electrolytes, as it implies poor electronic conductivity but potentially excellent ionic conductivity. acs.org The calculation of band structures and density of states (DOS) helps to understand the electronic conductivity of these materials. rsc.org For instance, in some sodium-containing phosphates, the valence bands are nearly horizontal, indicating localized electronic states. acs.org
| Property | Calculated Value | Source |
| Band Gap | 0.403 eV | materialsproject.org |
Elucidation of Electronic Transport Properties (e.g., Semiconducting Behavior)
Experimental and theoretical studies have confirmed the semiconducting nature of this compound. d-nb.info Room-temperature electrical conductivity has been measured to be approximately 12 S·cm⁻¹, with a slight increase to 17 S·cm⁻¹ at 300 °C. d-nb.info This semiconducting behavior is attributed to the material's electronic structure, and it is suggested that better overlapping p-orbitals in Na₃P compared to Li₃P could lead to a smaller bandgap. d-nb.info
The electronic transport properties are crucial for applications in areas like sodium-ion batteries, where Na₃P can be a decomposition product at the anode. d-nb.info While the total conductivity is mainly electronic, resolving the partial ionic conductivity has proven challenging. d-nb.info In related materials like sodium iron phosphate (NaFePO₄), high dielectric constants and AC conductivity have been observed, with charge transport occurring through long-range hopping of charge carriers at lower temperatures and localized hopping at higher temperatures. researchgate.net The study of electronic transport in sodium-containing phosphates is an active area of research, with investigations into both electronic and ionic conductivity. researchgate.net
Computational Verification of Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to verify and interpret experimental spectroscopic data. For this compound and related compounds, ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts have been calculated using plane-wave DFT. beilstein-journals.org These calculations can help assign experimental NMR signals to specific phosphorus environments within a material's structure. For example, in a study on phosphorus-bridged heptazine-based carbon nitrides synthesized using this compound, calculated ³¹P chemical shifts for different model structures were compared to experimental MAS NMR data. beilstein-journals.org
The GIPAW (Gauge-Including Projector Augmented Wave) method is a powerful approach for computing NMR chemical shift tensors from first principles and has been applied to a wide range of inorganic phosphates. rsc.org This method has shown a high correlation between computed and experimental isotropic chemical shifts. rsc.org Such computational verification is crucial for accurately interpreting complex NMR spectra, especially in paramagnetic materials where shifts can be large and difficult to predict. acs.orgacs.org
| Model Structure | Calculated ³¹P Chemical Shift (ppm) | Source |
| Corrugated network (P₁) | 37.7 | beilstein-journals.org |
| Planar network (P₂) | 23.3 | beilstein-journals.org |
| Paddlewheel monomer (P₃) | 11.2 | beilstein-journals.org |
Investigation of Conformational Energies and Inversion Barriers
Theoretical studies have examined the conformational energies and inversion barriers of this compound. The molecule exhibits a trigonal pyramidal geometry with C₃ᵥ symmetry in its lowest energy conformation, similar to lithium phosphide. chemeurope.com Ab initio quantum-chemical methods have been used to determine that the non-planar structure represents a minimum on the potential energy surface, while the planar structure is a first-order saddle point. researchgate.net
A key feature of Na₃P is its ability to undergo inversion. The inversion barrier, which is the energy required to transition through the planar state, has been calculated to be 7.5 kcal mol⁻¹. researchgate.net This is higher than the inversion barrier for lithium phosphide (4.9 kcal mol⁻¹). researchgate.net The investigation of conformational energies and inversion barriers is important for understanding the dynamic behavior of the molecule. In more complex systems, such as those involving chiral phosphido complexes, low-temperature NMR spectroscopy can be used to experimentally determine inversion barriers, which can then be compared with computational results. acs.org
| Molecule | Inversion Barrier (kcal mol⁻¹) | Source |
| This compound (Na₃P) | 7.5 | researchgate.net |
| Lithium Phosphide (Li₃P) | 4.9 | researchgate.net |
Chemical Reactivity and Synthetic Applications of Sodium Phosphide
Reactions as a Highly Reactive Phosphide (B1233454) Anion Source (P³⁻ Equivalent)
Sodium phosphide is recognized as a source of the highly reactive phosphide anion, making it a powerful reagent in chemical synthesis. wikipedia.org Although insoluble in all solvents, it reacts as a slurry with various electrophiles. wikipedia.org Due to its high reactivity and the hazards associated with its handling, Na₃P is often prepared and used in situ. wikipedia.org A common method for its in situ generation involves the reduction of white phosphorus with a sodium-potassium alloy. wikipedia.org
Derivatization to Organophosphorus Compounds (e.g., Silyl- and Cyanophosphides)
A significant application of this compound is its derivatization into various organophosphorus compounds, particularly silyl- and cyanophosphides. These derivatives are often more soluble in organic solvents and easier to handle than this compound itself. rsc.org
The reaction of Na₃P with chlorosilanes provides a straightforward route to silyl-substituted phosphanides. rsc.orgrsc.org For example, tris(trimethylsilyl)phosphine, a soluble equivalent of the P³⁻ anion, is formed by reacting this compound with three equivalents of an electrophile like trimethylsilyl (B98337) chloride. wikipedia.org This silylation process can be tailored to produce a variety of silylphosphides. rsc.org One-pot procedures have been developed where this compound, generated from sodium metal and red phosphorus, is directly reacted with chlorosilanes like tetrachlorosilane (B154696) (SiCl₄) or triphenylsilyl chloride (Ph₃SiCl) to yield salts of bis(trichlorosilyl)phosphide ([P(SiCl₃)₂]⁻) and bis(triphenylsilyl)phosphide ([P(SiPh₃)₂]⁻), respectively. rsc.org
The synthesis of mixed cyano(silyl)phosphanides has also been achieved. The versatile bis(triphenylsilyl)phosphide anion, [P(SiPh₃)₂]⁻, can be used as a reagent to access compounds like the push-pull cyano(silyl)phosphide, [P(CN)(SiPh₃)]⁻. rsc.org The cyano(triphenylsilyl)phosphanide anion itself can be prepared as a sodium salt from 2-phosphaethynolate and exhibits both P- and N-nucleophilicity. researchgate.net This ambident reactivity allows it to serve as a building block for transferring a PCN moiety. researchgate.net
| Derivative | Reagents | Key Features |
| Tris(trimethylsilyl)phosphine (P(TMS)₃) | Na₃P, Me₃SiCl | Soluble P³⁻ equivalent. wikipedia.org |
| Sodium bis(trichlorosilyl)phosphide (Na[P(SiCl₃)₂]) | Na₃P, SiCl₄ | Prepared in a one-pot procedure. rsc.org |
| Sodium bis(triphenylsilyl)phosphide (Na[P(SiPh₃)₂]) | Na₃P, Ph₃SiCl | Versatile reagent for further synthesis. rsc.org |
| Sodium cyano(triphenylsilyl)phosphide (Na[P(CN)(SiPh₃)]) | From [P(SiPh₃)₂]⁻ | Push-pull phosphide. rsc.org |
Mechanistic Studies of Nucleophilic Pathways and Reactivity Profiles
The reactivity of phosphide anions derived from this compound is characterized by their nucleophilic nature. The alkylation and arylation of metal phosphides are common methods for synthesizing tertiary phosphines. mdpi.com These reactions generally proceed through an Sₙ2-type mechanism, where the phosphide anion acts as the nucleophile. oup.com
The nucleophilicity of these phosphide species can be significantly influenced by the substituents. For instance, the bis(trichlorosilyl)phosphide anion, [P(SiCl₃)₂]⁻, is a weak nucleophile due to the electron-withdrawing nature of the Si-Cl bonds, which delocalizes the electron density from the phosphorus atom. rsc.org This makes it comparable in reactivity to the bis(cyano)phosphide anion, [P(CN)₂]⁻, which can even act as an electrophile under certain conditions. rsc.org In contrast, the bis(triphenylsilyl)phosphide anion, [P(SiPh₃)₂]⁻, is a more versatile and reactive nucleophile. rsc.org
Mechanistic studies of nucleophilic substitution at a phosphorus center are crucial for understanding and controlling these reactions. researchgate.net Electrophilic reactions at a chiral phosphorus center typically proceed with retention of the absolute configuration. mdpi.com In contrast, nucleophilic substitution at a trivalent phosphorus atom can occur via inversion or retention pathways. researchgate.net The reaction of phosphide anions with alkyl halides generally follows an Sₙ2 pathway, with reactivity increasing from chlorides to bromides to iodides, and from secondary to primary alkyl halides. oup.com
Recent studies have explored the reactivity of related phosphorus-centered nucleophiles like the phosphaethynolate anion (OCP⁻) with various electrophiles. rsc.org Kinetic data and DFT calculations have been used to quantify the phosphorus nucleophilicity and elucidate the reaction mechanisms, which can lead to the formation of both secondary and tertiary phosphines. rsc.org
Precursor Chemistry for Inorganic Materials Synthesis
This compound serves as a critical precursor for the synthesis of a variety of inorganic materials, including metal phosphide nanocrystals and complex framework structures. wikipedia.orgbeilstein-journals.org Its high reactivity makes it an effective phosphorus source in these synthetic routes. wikipedia.org
Colloidal Synthesis of Metal Phosphide Nanocrystals (e.g., Indium Phosphide)
This compound is a key reagent in the colloidal synthesis of metal phosphide nanocrystals, such as indium phosphide (InP), a significant semiconductor material. wikipedia.orgnih.govresearchgate.net In a typical synthesis, "this compound" generated in situ from sodium metal and white phosphorus reacts with a metal salt, like indium(III) chloride, in a suitable solvent at high temperatures. wikipedia.orggoogle.com This process yields InP nanocrystals, with the size and properties of the nanocrystals being controllable through the reaction conditions. researchgate.netgoogle.com
The reaction can be summarized as: Na₃P + InCl₃ → InP + 3NaCl wikipedia.org
This method provides a direct route to InP nanocrystals. researchgate.net Variations of this approach involve using different solvents and stabilizing agents to control the growth and properties of the resulting nanocrystals. google.com For instance, using a nitrogen-containing organic compound as the reaction solvent and a phosphorus-containing organic compound to form a complex with indium chloride can lead to uniform and crystalline InP nanoparticle quantum dots. google.com
Formation of Phosphorus-Bridged Carbon Nitride Frameworks
This compound has been utilized in the bottom-up, mechanochemical synthesis of phosphorus-bridged heptazine-based carbon nitrides (g-h-PCN). beilstein-journals.orgresearchgate.netnih.gov This solvent-free, room-temperature method involves milling this compound with trichloroheptazine. beilstein-journals.org The resulting material consists of heptazine units linked by phosphorus atoms, confirmed through various analytical techniques including PXRD, XPS, and MAS NMR. beilstein-journals.org
The introduction of phosphorus linkages into the carbon nitride framework has been shown to reduce photoluminescent recombination and improve exciton (B1674681) lifetimes compared to traditional nitrogen-linked graphitic carbon nitride (g-CN). beilstein-journals.org This highlights the potential of using this compound to modify the properties of carbon nitride materials for applications in photocatalysis and other areas. acs.orgmdpi.com
Synthesis of Complex Ternary Phosphides (e.g., Na₃GaP₂, Na₃Ge₂P₃)
This compound is also employed as a starting material in the synthesis of complex ternary phosphides. d-nb.info These materials are of interest for applications such as in sodium-ion batteries. d-nb.info For example, the sodium phosphidogallate Na₃GaP₂ has been synthesized and characterized. researchgate.net It features linear chains of edge-sharing [GaP₄/₂] tetrahedra and is isostructural with Na₃AlP₂. researchgate.net
The synthesis of another novel ternary sodium phosphidogermanate, Na₃Ge₂P₃, has been achieved through ball milling of the elements followed by annealing. researchgate.net Such ternary phosphides expand the range of known sodium-containing phosphide materials, many of which are still unexplored compared to their lithium-based counterparts. researchgate.netresearchgate.net
| Material | Synthetic Method | Key Application/Feature |
| Indium Phosphide (InP) Nanocrystals | Colloidal synthesis from Na₃P and InCl₃. wikipedia.orgresearchgate.net | Semiconductor for optoelectronics. nih.gov |
| Phosphorus-Bridged Carbon Nitride (g-h-PCN) | Mechanochemical reaction of Na₃P and trichloroheptazine. beilstein-journals.org | Improved photochemical properties. beilstein-journals.org |
| Sodium Gallium Phosphide (Na₃GaP₂) | Solid-state reaction. | Features edge-sharing GaP₄ tetrahedra. researchgate.net |
| Sodium Germanium Phosphide (Na₃Ge₂P₃) | Ball milling and annealing. researchgate.net | Novel ternary phosphide structure. researchgate.net |
Catalytic Applications in Chemical Synthesis
While the bulk inorganic salt, this compound (Na₃P), is primarily utilized as a potent phosphiding reagent for the synthesis of other chemical compounds, its derivatives, particularly sodium organophosphides, have emerged as effective and sustainable catalysts in modern organic synthesis. These organothis compound complexes operate as homogeneous catalysts, leveraging the unique reactivity of the phosphide center modulated by the sodium cation. Their application is most prominent in atom-economical addition reactions, such as the hydrophosphination of unsaturated bonds, offering a sustainable alternative to traditional transition-metal catalysts. researchgate.netacs.org
Research has demonstrated that sodium diphenylphosphide ([Ph₂PNa]), often stabilized by Lewis base donors, is a particularly effective catalyst for the hydrophosphination of alkynes. researchgate.net These reactions involve the direct addition of a P-H bond from a phosphine (B1218219), such as diphenylphosphine (B32561), across a carbon-carbon triple bond to form vinyl phosphines. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds, which have applications as ligands, in materials science, and in medicinal chemistry. beilstein-journals.orgsci-hub.se
The catalytic activity of these this compound complexes is highly dependent on their structure in solution, which can be controlled by the choice of solvent or the addition of specific donor ligands. researchgate.net For instance, the use of Lewis base donors or cation sequestering agents like crown ethers can deaggregate catalytic clusters, leading to enhanced reactivity. acs.org
Hydrophosphination of Alkynes Catalyzed by Sodium Diphenylphosphide Complexes
Detailed studies by Mulvey and co-workers have explored the catalytic efficiency of various sodium diphenylphosphide donor complexes in the hydrophosphination of alkynes with diphenylphosphine. researchgate.net These reactions are typically conducted under mild, ambient conditions and demonstrate the potential of sodium-based catalysts in promoting challenging C–P bond formations. The research highlights how the choice of the Lewis base donor solvating the sodium cation influences the structure of the catalyst and, consequently, the reaction's effectiveness. researchgate.netacs.org
The general transformation is as follows:

The following tables summarize key findings from these catalytic studies, showcasing the scope of the reaction with different alkynes and the performance of various sodium diphenylphosphide catalyst systems.
Table 1: Catalytic Hydrophosphination of Diphenylacetylene with Various this compound Catalysts
| Catalyst (mol%) | Alkyne | Solvent | Time (h) | Conversion (%) | Product(s) |
|---|---|---|---|---|---|
| [{Ph₂PNa(TMEDA)}]₂ (5) | Diphenylacetylene | Toluene | 24 | 100 | (E)-Vinylphosphine |
| [{Ph₂PNa(PMDETA)}]₂ (5) | Diphenylacetylene | Toluene | 24 | 100 | (E)-Vinylphosphine |
| [Ph₂PNa(diglyme)] (5) | Diphenylacetylene | Toluene | 24 | 33 | (E)-Vinylphosphine |
| [Ph₂PNa(18-crown-6)] (5) | Diphenylacetylene | Toluene | 0.25 | 100 | (E)-Vinylphosphine |
Data sourced from research on structurally diverse sodium diphenylphosphide donor complexes. researchgate.netacs.org TMEDA = Tetramethylethylenediamine, PMDETA = Pentamethyldiethylenetriamine, diglyme (B29089) = Bis(2-methoxyethyl) ether.
Table 2: Substrate Scope for Hydrophosphination Catalyzed by [Ph₂PNa(18-crown-6)]
| Alkyne | Catalyst Load (mol%) | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1-Phenyl-1-propyne | 5 | Toluene | 0.25 | 100 |
| 1-Hexyne | 5 | Toluene | 0.25 | 100 |
| Phenylacetylene | 5 | Toluene | 0.25 | 100 |
| 4,4-Dimethyl-2-pentyne | 5 | Toluene | 24 | 0 |
This table illustrates the reactivity of different alkynes under optimized catalytic conditions. The catalyst shows high efficiency for terminal and internal alkynes with aromatic substituents but is less effective for sterically hindered aliphatic alkynes. researchgate.net
The proposed mechanism for this catalytic transformation generally involves three key steps:
Deprotonation: The this compound catalyst deprotonates the diphenylphosphine (Ph₂P-H) to regenerate the active phosphide species and produce a proton source.
Alkyne Insertion: The alkyne inserts into the Na-P bond of the catalyst.
Protonolysis: The resulting vinyl-sodium intermediate is protonated by the previously generated proton source to release the vinyl phosphine product and regenerate the this compound catalyst, thus closing the catalytic cycle. researchgate.net
These findings underscore the potential of this compound-based systems as viable, earth-abundant catalysts in synthetic chemistry, particularly for the atom-economical construction of carbon-phosphorus bonds. researchgate.net
Advanced Materials Science Applications of Sodium Phosphide Non Biological/non Clinical
Components in Alkali Metal-Ion Battery Systems
The development of next-generation energy storage, particularly sodium-ion batteries (SIBs), has gained significant traction due to the natural abundance and low cost of sodium. nih.govrsc.org In this context, sodium phosphide (B1233454) plays a crucial role in the development of high-performance battery components.
Metal phosphides are considered highly promising anode materials for SIBs because of their high theoretical specific capacities and suitable low redox potentials. nih.govresearchgate.net Sodium phosphide is frequently used as a phosphorus source in the synthesis of these anode materials. The synthesis process often involves a solvothermal or benzene-thermal reaction between a metal salt, such as anhydrous iron chloride (FeCl₃), and this compound to produce the desired metal phosphide, like iron phosphide (FeP). researchgate.netmdpi.com
During the operation of a sodium-ion battery, an anode like FeP undergoes a conversion reaction. In the initial discharge, FeP reacts with sodium ions to form a metastable ternary phase (NaFeP), which eventually transforms into iron metal (Fe⁰) nanoparticles embedded within a this compound (Na₃P) matrix. mdpi.com This conversion mechanism is responsible for the high storage capacity. However, a significant challenge with phosphide anodes is the large volume expansion and contraction during the insertion (sodiation) and extraction (desodiation) of sodium ions, which can lead to poor cycling stability and capacity decline. nih.govmdpi.com
To mitigate these issues, research has focused on creating nanostructured metal phosphides and composites. For instance, fabricating FeP nanoparticles within a three-dimensional porous carbon framework (FeP@PCF) enhances performance. mdpi.com The carbon matrix accommodates the volume changes, improves electrical conductivity, and maintains structural integrity, leading to better cycle life and rate capability. mdpi.comacs.org Similarly, other transition metal phosphides, including those of tin (Sn), cobalt (Co), and copper (Cu), have been synthesized using this compound and investigated as high-capacity anodes. researchgate.net
Table 1: Performance of Selected Metal Phosphide Anodes Synthesized Using this compound Precursors
| Anode Material | Synthesis Highlight | Reversible Capacity | Current Density | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Iron Phosphide (FeP) | Benzene-thermal reaction of FeCl₃ and Na₃P. researchgate.net | - | - | - | researchgate.net |
| FeP@PCF | Low-temperature gas-phase phosphating with sodium hypophosphite. mdpi.com | 196.6 mAh g⁻¹ | 1.0 A g⁻¹ | 172.4 mAh g⁻¹ after 800 cycles | mdpi.com |
| FeP/NPG | Phosphidation of NH₂-rich reduced graphene oxide decorated Fe₂O₃. acs.org | 613 mAh g⁻¹ | 50 mA g⁻¹ | 378 mAh g⁻¹ at 1 A g⁻¹ (long-term) | acs.org |
| Sn-P Compound | Solvothermal treatment of Sn metal. nih.gov | ~560 mAh g⁻¹ | 100 mA g⁻¹ | Stable for 100 cycles | nih.gov |
| Zn₀.₅Ge₀.₅P-C | Alloying-type reaction generating Na₃P, NaGe, and NaZn₁₃ phases. acs.org | 595 mAh g⁻¹ | - | 377.8 mAh g⁻¹ at 50C after 500 cycles | acs.org |
All-solid-state sodium batteries (ASSSBs) are a promising next-generation technology offering enhanced safety and energy density by replacing flammable liquid electrolytes with solid-state electrolytes (SSEs). uq.edu.aue3s-conferences.org The ideal SSE must possess high ionic conductivity, good mechanical properties, and wide electrochemical stability. researchgate.netresearchgate.net
While oxide and sulfide-based SSEs are extensively studied, phosphides remain a relatively unexplored class of materials. researchgate.net Research into sulfide (B99878) electrolytes like Na₃PS₄ has shown the potential of phosphorus-based compounds. researchgate.netacs.org The glass-ceramic Na₃PS₄ exhibits high ionic conductivity but can be reactive toward sodium metal, forming an electronically conductive interphase that degrades cell performance. acs.orgacs.org
Recent studies have highlighted the beneficial role of an in situ formed this compound (Na₃P) interphase at the interface between the electrode and the electrolyte. researchgate.netsciengine.com A deliberately designed Na₃P interphase on the current collector has been shown to reduce the nucleation energy for sodium deposition, leading to more uniform plating and stripping of sodium metal. researchgate.netsciengine.com This mitigates the formation of dendrites, which are a primary cause of battery failure. researchgate.net The Na₃P interphase provides a sodiophilic surface that guides uniform ion flux and helps construct a stable solid electrolyte interphase (SEI), ultimately enabling stable cycling in anode-less battery configurations. researchgate.netsciengine.com
Furthermore, the development of novel phosphide-containing SSEs is an active area of research. For example, chlorine-rich argyrodite-type electrolytes like Na₅.₅PS₄.₅Cl₁.₅ have been developed, showing significantly enhanced ionic conductivity compared to their parent compounds. mdpi.com These findings underscore the potential of phosphide-based materials, derived from or related to this compound chemistry, in engineering safer and more efficient solid-state sodium batteries.
Table 2: Properties of Selected Phosphide-Related Solid-State Electrolytes for Sodium-Ion Batteries
| Electrolyte Material | Type | Ionic Conductivity (at 25 °C) | Key Feature | Reference |
|---|---|---|---|---|
| Cubic Na₃PS₄ | Sulfide-Phosphide | > 10⁻⁴ S cm⁻¹ | High ionic conductivity achieved by crystallizing the amorphous phase. | researchgate.net |
| Na₅.₅PS₄.₅Cl₁.₅ | Argyrodite-type Sulfide-Phosphide | 1.2 × 10⁻³ S cm⁻¹ | High conductivity due to chlorine enrichment. | mdpi.com |
| Na₃P Interphase | Interphase Layer | High Ionic Conduction | Reduces Na nucleation energy, enabling dendrite-free deposition. researchgate.netsciengine.com | researchgate.netsciengine.com |
| Na₁₀GeP₂S₁₂ | Thiophosphate | 4.7 × 10⁻³ S cm⁻¹ (predicted) | Predicted high-performance superionic conductor. | cstep.in |
Role as a Precursor for High-Capacity Anode Materials (e.g., Iron Phosphide)
Semiconductor Precursors for Advanced Electronic Materials
This compound is an important precursor for the synthesis of III-V semiconductor materials, such as indium phosphide (InP) and gallium phosphide (GaP). americanelements.comwikipedia.org These materials are crucial for a variety of high-power, high-frequency electronic and optoelectronic applications, including laser diodes, light-emitting diodes (LEDs), and solar cells. americanelements.comnih.gov
The synthesis of III-V nanocrystals often utilizes this compound as the phosphorus source in a reaction with a corresponding metal halide. For instance, InP nanocrystals can be synthesized through the direct reaction of indium trichloride (B1173362) (InCl₃) and Na₃P in a suitable solvent. wikipedia.orgresearchgate.net This method provides an alternative to routes that use more hazardous or pyrophoric phosphorus precursors like white phosphorus or tris(trimethylsilyl)phosphine. wikipedia.orgnih.gov The reaction is typically performed in situ, where Na₃P is generated from sodium metal and white or red phosphorus and then immediately reacted with the metal salt. wikipedia.orgnih.gov
Similarly, nanocrystalline gallium phosphide (GaP) has been prepared via a reduction-phosphidation reaction using a gallium source, a phosphorus source like phosphorus trichloride (PCl₃), and metallic sodium as the reductant, which forms this compound in the process. researchgate.netresearchgate.net The properties of the resulting semiconductor nanocrystals, such as particle size and crystallinity, can be controlled by adjusting the reaction conditions. researchgate.net The use of this compound facilitates the formation of these advanced semiconductor materials, which are difficult to synthesize via other methods. researchgate.net
Table 3: III-V Semiconductors Synthesized Using this compound Precursors
| Semiconductor | Synthesis Method | Resulting Material | Key Application Area | Reference |
|---|---|---|---|---|
| Indium Phosphide (InP) | Reaction of InCl₃ with in-situ generated Na₃P. wikipedia.org | InP nanocrystals (3-7 nm). researchgate.net | Optoelectronic devices, quantum dots. nih.govresearchgate.net | wikipedia.orgresearchgate.net |
| Gallium Phosphide (GaP) | Reduction-phosphidation using Ga, PCl₃, and Na. researchgate.net | Nanocrystalline GaP. researchgate.net | Photonics, LEDs. | researchgate.netresearchgate.net |
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods for sodium phosphide (B1233454) (Na₃P) often involve high temperatures and hazardous reagents. wikipedia.org Current research is focused on developing greener, more efficient, and scalable synthetic strategies.
One promising approach is mechanochemistry , which uses mechanical force to induce chemical reactions. This solvent-free method allows for the synthesis of materials at room temperature, offering a significant advantage from a green chemistry perspective. beilstein-journals.orgacs.org For instance, phosphorus-linked carbon nitrides have been successfully synthesized by milling sodium phosphide with trichloroheptazine. beilstein-journals.org This technique not only avoids bulk solvents but also opens doors to new reactivities and novel materials. beilstein-journals.orgacs.org
Researchers are also exploring solvothermal methods . For example, tin phosphide nanorods have been prepared using a solvothermal process, highlighting the potential of this technique for creating nanostructured phosphide materials. wikipedia.org Another innovative and sustainable route involves synthesizing sodium phosphate (B84403) from crude glycerol, a byproduct of biodiesel production. rsc.orgrsc.org This method involves a saponification reaction followed by the addition of phosphoric acid, ultimately yielding high-purity sodium phosphate that can be used as a catalyst. rsc.org This approach aligns with the principles of a circular economy by valorizing a waste product. rsc.org
Further sustainable efforts include the mechanochemical reduction of condensed phosphates to produce phosphite (B83602), circumventing the need for the high-energy white phosphorus (P₄) intermediate and reducing the use of environmentally hazardous chemicals. researchgate.net
Table 1: Comparison of Novel Synthetic Routes for Phosphides
| Synthesis Method | Key Features | Advantages | Example Application | Citations |
|---|---|---|---|---|
| Mechanochemistry | Solvent-free, room temperature reaction induced by mechanical force. | Green chemistry, access to new reactivities, energy efficient. | Synthesis of phosphorus-linked carbon nitrides and nickel phosphide nanoparticles. | beilstein-journals.orgacs.org |
| Solvothermal Synthesis | Reaction in a sealed vessel with a solvent at elevated temperature and pressure. | Control over particle size and morphology. | Preparation of tin phosphide nanorods. | wikipedia.org |
| Glycerol Purification | Synthesis from crude glycerol, a biodiesel byproduct. | Sustainable, utilizes waste stream, cost-effective. | Production of sodium phosphate as a heterogeneous catalyst. | rsc.orgrsc.org |
| Condensed Phosphate Reduction | Mechanochemical reaction of condensed phosphates with a hydride source. | Avoids hazardous P₄ intermediate, more sustainable phosphorus cycle. | Synthesis of phosphite from various phosphate sources. | researchgate.net |
In-Depth Characterization of Defect Chemistry and Imperfections
The performance of semiconductor materials like this compound is intrinsically linked to their defect chemistry—the types and concentrations of crystalline imperfections. Understanding and controlling these defects is crucial for tailoring the material's properties. While research directly on Na₃P is still emerging, studies on analogous compounds like sodium iron phosphate (Na₃Fe₂(PO₄)₃) provide a roadmap for future investigations. mdpi.comnih.govresearchgate.net
Computational modeling techniques are employed to study intrinsic defects. mdpi.com The most common point defects include:
Frenkel defects: An ion is displaced from its lattice site to an interstitial site, creating a vacancy-interstitial pair. In Na₃Fe₂(PO₄)₃, the Na Frenkel defect has the lowest formation energy, which is critical for facilitating vacancy-assisted Na-ion diffusion. mdpi.comnih.govresearchgate.net
Schottky defects: Vacancies are created on different sublattices, maintaining charge neutrality.
Anti-site defects: Two ions exchange their lattice sites. For example, a small population of Na-Fe anti-site defects is expected in Na₃Fe₂(PO₄)₃ at high temperatures. mdpi.comresearchgate.net
The ability to characterize these imperfections is fundamental to understanding their impact on electronic and ionic conductivity. Future research on Na₃P will likely involve a combination of advanced experimental techniques and computational modeling to build a comprehensive picture of its defect landscape. Skillfully utilizing defects can even be a strategy for material modification, such as promoting the doping of functional groups into a material's structure. rsc.org
Engineering of Electronic and Ionic Transport Properties for Specific Applications
This compound is a semiconductor, a property that makes it suitable for high-power, high-frequency applications. americanelements.com Its electrical conductivity has been measured at 12 S·cm⁻¹ at room temperature, showing mainly semiconducting behavior. d-nb.info However, for applications like solid-state batteries, both electronic and ionic conductivity are critical. A significant challenge in the study of Na₃P has been the inability to resolve its partial ionic conductivity due to its predominantly electronic nature. d-nb.info
Current research aims to engineer these transport properties. One strategy involves the creation of composite materials. For example, the addition of transition metal oxides like WO₃ and MoO₃ to sodium phosphate glasses has been shown to enhance sodium-ion conductivity by several orders of magnitude. irb.hr This "mixed glass-former effect" facilitates the transport of sodium ions through the material's structure. irb.hr
Another approach is through doping. In sodium iron phosphate, doping with elements like Zirconium (Zr) on the iron site or Silicon (Si) on the phosphorus site can facilitate the formation of Na vacancies and interstitials, respectively, which are crucial for ion movement. mdpi.comnih.gov Similar strategies could be applied to Na₃P to enhance its ionic transport characteristics for specific applications, such as serving as an anode material in sodium-ion batteries where facilitating sodiation/desodiation is key. rsc.orgresearchgate.net
Table 2: Electrical Properties of this compound and Related Materials
| Material | Property | Value | Notes | Citations |
|---|---|---|---|---|
| Na₃P | Total Electrical Conductivity | 12 S·cm⁻¹ (at room temp) | Mainly electronic, semiconducting behavior. Increases to 17 S·cm⁻¹ at 300 °C. | d-nb.info |
| Na₃P | Ionic Conductivity | Not resolved | Masked by high electronic conductivity. | d-nb.info |
| NaSi₂P₃ | Na-ion Conductivity | up to 0.4 mS·cm⁻¹ | Example of a ternary this compound with notable ionic conductivity. | d-nb.info |
| Starch/Glycerin/Na₃PO₄ | Ionic Conductivity | 1.22 x 10⁻² S·cm⁻¹ (at room temp) | Highest conductivity observed in a solid polymer electrolyte with 30 wt.% Na₃PO₄. | researchgate.net |
| Na₁₁.₂₅Sn₁.₅Si₀.₇₅P₀.₇₅S₁₂ | Na⁺ Conductivity | 1.6 mS·cm⁻¹ | Example of enhanced conductivity through aliovalent substitution. | acs.org |
Discovery of Unexplored Reactivity and Functionalization Strategies
This compound is recognized as a source of the highly reactive phosphide anion (P³⁻). wikipedia.orgchemeurope.com Its reactivity is most evident in its vigorous reaction with water and acids to produce highly toxic and flammable phosphine (B1218219) gas (PH₃). wikipedia.orgnoaa.govbrainly.com This high reactivity, while hazardous, is also a key feature for its use in chemical synthesis.
A significant area of emerging research is the use of Na₃P for derivatization into more soluble and manageable phosphorus-containing reagents. For example, Na₃P reacts with chlorosilanes to form silyl-substituted phosphanide (B1200255) species. rsc.org This conversion allows for the creation of useful building blocks in phosphorus chemistry, such as tris(trimethylsilyl)phosphane, which are soluble in organic solvents and serve as a practical equivalent to the P³⁻ anion. wikipedia.orgrsc.org This strategy bypasses the need for more hazardous reagents like phosphine gas or sodium-potassium alloys. rsc.org
Functionalization strategies aim to modify the surface of materials to enhance their properties or enable new applications. While research on the direct functionalization of Na₃P is nascent, related work provides potential pathways. For instance, phosphate functionalization of graphene has been achieved through electrochemical exfoliation using sodium phosphate (Na₃PO₄) as an electrolyte. acs.org Similar electrochemical or chemical methods could be explored to functionalize the surface of Na₃P or Na₃P-based composites. The use of ionic liquids to control nanostructuring and functionalize the surface of electrode materials, such as sodium metal phosphates, is another promising frontier that could be extended to this compound. anr.fr
Integration into Advanced Functional Materials and Devices
The unique properties of this compound and other metal phosphides make them promising candidates for a range of advanced applications, particularly in energy storage. worldscientific.comresearchgate.net Metal phosphides are being extensively investigated as high-capacity anode materials for sodium-ion batteries (SIBs), which are considered a cost-effective alternative to lithium-ion batteries due to the natural abundance of sodium. rsc.orgresearchgate.netresearchgate.net
Na₃P itself represents the fully sodiated state in high-capacity phosphorus anodes and is a key component in the charge-discharge mechanism. d-nb.info For example, during the sodiation of an iron phosphide (FeP) anode, it can transform into a nanocomposite of iron nanoparticles within a Na₃P matrix. mdpi.com The primary challenges for phosphide anodes are the large volume changes during sodium insertion/extraction and ensuring interfacial stability, which can lead to capacity decay. researchgate.net
To overcome these issues, research is focused on creating advanced composite materials. One strategy involves embedding iron phosphide nanoparticles within a three-dimensional porous carbon framework. mdpi.com This architecture provides space to accommodate volume changes, improves electrical conductivity, and facilitates electrolyte penetration, leading to superior cycling stability and rate performance. mdpi.com
Beyond batteries, Na₃P is used as a phosphorus source in the synthesis of other functional nanomaterials. It can be used to produce semiconductor nanoparticles like indium phosphide (InP) through an in-situ reaction with an indium salt. wikipedia.orgchemeurope.com It also serves as a catalyst, in conjunction with other phosphides, in polymer production. chemeurope.com
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool in materials science. aip.orgdiva-portal.org These techniques allow researchers to predict the structural, electronic, and electrochemical properties of materials before they are synthesized, significantly accelerating the discovery and design of new functional materials. researchgate.netberkeley.edu
In the context of this compound and related materials, computational modeling is being applied in several key areas:
Structure Prediction: Computational searches can predict stable crystal structures. For example, DFT calculations were used to predict a new crystal structure for Na₃P formed during the sodiation of phosphorus anodes. cam.ac.uk
Defect Chemistry: As discussed in section 7.2, modeling is used to calculate the formation energies of various point defects, providing insight into which defects are most likely to occur and how they might affect material properties. mdpi.comnih.govresearchgate.net
Electronic and Ionic Properties: DFT can be used to calculate the electronic band structure and density of states, confirming the semiconducting nature of materials and predicting their electrical properties. diva-portal.orgrsc.org It can also be used to model ion diffusion pathways and calculate activation energies for ion transport, which is crucial for designing better solid electrolytes and battery electrodes. mdpi.comberkeley.edu
Reaction Mechanisms: Simulations can help elucidate complex reaction pathways, such as the sodiation and desodiation processes in phosphide-based battery anodes. researchgate.netcam.ac.uk
Screening New Materials: High-throughput computational screening can rapidly evaluate large numbers of potential new compounds for specific applications, guiding experimental efforts toward the most promising candidates. berkeley.edu For instance, machine learning models are being developed to predict the properties of quantum dots based on their synthetic procedures, demonstrating the power of data-driven approaches in materials design. chemrxiv.org
By combining DFT with structure searching algorithms and machine learning, researchers can create a powerful predictive framework to design novel phosphide materials with tailored properties for next-generation energy storage and electronic devices. berkeley.educam.ac.uk
Q & A
Q. What are the critical physicochemical properties of sodium phosphide (Na₃P) relevant to laboratory handling and experimental design?
this compound is a red crystalline solid (melting point: decomposes upon heating) with a molecular weight of 99.94 g/mol. It reacts violently with water, releasing phosphine (PH₃), a toxic gas . Researchers must prioritize inert atmosphere conditions (e.g., argon gloveboxes) for storage and experimentation. For characterization, X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are recommended to confirm phase purity and thermal stability .
Q. How can this compound be synthesized with high purity, and what are common contaminants?
this compound is typically synthesized via direct reaction of sodium metal with red phosphorus at elevated temperatures (200–400°C) under vacuum or inert gas. Contaminants like unreacted sodium or phosphorus oxides can arise from incomplete purification. Post-synthesis, washing with anhydrous tetrahydrofuran (THF) and vacuum filtration are critical steps to remove impurities . Purity validation should combine elemental analysis (e.g., ICP-MS) and spectroscopic methods (e.g., Raman) .
Q. What safety protocols are essential when working with this compound in laboratory settings?
this compound’s reactivity with moisture necessitates strict moisture control. Emergency protocols must include PH₃ gas detectors, fume hoods, and neutralizing agents (e.g., copper sulfate solutions). Researchers should adhere to the Emergency Response Guidebook (ERG) guidelines for hazardous materials (Guide 1432) and consult AEGL (Acute Exposure Guideline Levels) data for PH₃ exposure limits .
Advanced Research Questions
Q. How does this compound function as an anode material in sodium-ion batteries, and what are its limitations?
this compound exhibits high theoretical capacity (~2,600 mAh/g) due to its alloying mechanism with sodium. However, rapid capacity fading occurs due to volume expansion (∼300%) during sodiation/desodiation. Advanced designs, such as nanostructured composites (e.g., FeP@NPC films) and carbon matrix encapsulation, mitigate mechanical stress and enhance conductivity . Electrochemical impedance spectroscopy (EIS) and in-situ TEM are key techniques to study degradation mechanisms .
Q. What methodologies resolve contradictions in reported phosphine (PH₃) emission rates during this compound hydrolysis?
Discrepancies in PH₃ release rates arise from variations in experimental conditions (e.g., humidity, particle size). Controlled hydrolysis experiments using gas chromatography (GC) with flame photometric detection (FPD) can standardize measurements. Kinetic modeling (e.g., pseudo-first-order rate equations) further clarifies reaction pathways .
Q. How can computational modeling enhance the understanding of this compound’s electronic structure and reactivity?
Density functional theory (DFT) simulations predict bandgap properties (∼1.5 eV for Na₃P) and surface reactivity with electrolytes. Hybrid functionals (e.g., HSE06) improve accuracy for defect states. Collaborative validation with experimental XPS (X-ray photoelectron spectroscopy) data is essential to refine models .
Q. What strategies improve reproducibility in this compound-based material synthesis across research groups?
Standardized protocols should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
